Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate
Description
Structural Characteristics of Pyrrolo[2,1-a]isoquinoline Scaffolds
The pyrrolo[2,1-a]isoquinoline framework comprises a fused bicyclic system that integrates a pyrrole ring and an isoquinoline moiety (Figure 1). This scaffold is characterized by a rigid planar structure due to the conjugation of the π-electron systems across both rings, which enhances its ability to interact with biological targets such as enzymes and DNA. The nitrogen atom at position 2 of the isoquinoline ring and the bridgehead nitrogen at position 1-a create distinct electronic environments, enabling diverse functionalization patterns.
Key structural features include:
- Substituent Positioning : Functional groups at positions 1, 2, and 3 of the pyrrolo[2,1-a]isoquinoline core significantly influence physicochemical properties. For example, electron-withdrawing groups like cyano (-CN) at position 1 increase electrophilicity, while ester groups at position 3 improve solubility.
- Aromaticity : The fully aromatic nature of the scaffold contributes to its stability and capacity for π-π stacking interactions, critical for binding to hydrophobic pockets in proteins.
- Synthetic Versatility : Multicomponent reactions, such as 1,3-dipolar cycloadditions, enable efficient construction of the core. For instance, reactions between isoquinolinium N-ylides and acetylenic dipolarophiles yield derivatives with substituents at positions 1, 2, and 3.
Table 1: Representative Pyrrolo[2,1-a]isoquinoline Derivatives and Their Substituents
Significance of Ethyl 1-Cyano-2-Methylpyrrolo[2,1-a]isoquinoline-3-Carboxylate in Heterocyclic Chemistry
This compound exemplifies the strategic modification of the pyrrolo[2,1-a]isoquinoline scaffold to optimize bioactivity and synthetic utility. Its structural attributes include:
- Electron-Deficient Cyano Group : The cyano substituent at position 1 enhances electrophilicity, facilitating nucleophilic additions or cyclizations to generate polycyclic systems.
- Steric and Electronic Modulation : The methyl group at position 2 provides steric bulk that may influence binding selectivity, while the ethyl ester at position 3 offers a handle for further derivatization via hydrolysis or transesterification.
- Role in Medicinal Chemistry : While direct pharmacological data for this compound remain unpublished, structurally related lamellarins and crispine analogs demonstrate potent cytotoxicity and topoisomerase inhibition. The target compound’s functional groups position it as a potential precursor for prodrugs or enzyme inhibitors.
Synthetic Relevance :
The compound’s synthesis typically involves a one-pot multicomponent strategy, as demonstrated by reactions between isoquinoline, bromoacetophenones, and acetylenic dipolarophiles in 1,2-epoxypropane. This method achieves regioselectivity, producing a single cycloadduct due to the electronic bias of the dipolarophile. For example, the ethyl ester group in the target compound arises from using ethyl propiolate as a dipolarophile.
Future Directions :
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-3-21-17(20)15-11(2)14(10-18)16-13-7-5-4-6-12(13)8-9-19(15)16/h4-9H,3H2,1-2H3 |
InChI Key |
KTMRRWGCJVLRDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate can be synthesized through a multicomponent 1,3-dipolar cycloaddition reaction. This method involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cycloaddition.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antitumor Properties
Research has indicated that ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate exhibits promising antitumor activity. In a study focusing on various pyrrolo[2,1-a]isoquinoline derivatives, this compound was shown to selectively inhibit the growth of ovarian cancer (OVCAR-8) and colon cancer (SW-620) cell lines. The cytotoxicity was attributed to its ability to interfere with cellular processes critical for tumor growth and proliferation .
Mechanism of Action
The mechanism underlying the antitumor effects of this compound is believed to involve the induction of apoptosis in cancer cells. This process is facilitated by the activation of specific signaling pathways that lead to programmed cell death, thus reducing tumor viability. Additionally, the cyano group in its structure may enhance its reactivity with biological targets, further contributing to its efficacy as an anticancer agent .
A comparative analysis of various derivatives within the pyrrolo[2,1-a]isoquinoline class highlights the unique properties of this compound:
| Compound Name | Target Cancer Cell Lines | Cytotoxic Activity |
|---|---|---|
| This compound | OVCAR-8, SW-620 | High |
| Other Pyrrolo Derivatives | Various (e.g., melanoma) | Variable |
This table illustrates that while other derivatives may exhibit activity against different cancer cell lines, this compound shows a selective potency against specific types of cancer cells.
Potential Applications Beyond Oncology
In addition to its anticancer properties, this compound may have applications in:
Neuropharmacology : The structural features of this compound suggest potential neuroprotective effects. Future studies could explore its ability to modulate neurotransmitter systems or protect against neurodegenerative diseases.
Antimicrobial Activity : Preliminary studies indicate that certain pyrrolo derivatives possess antimicrobial properties. This compound could be investigated for efficacy against bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
5,6-Dihydro analogs (e.g., ) exhibit partial saturation, reducing aromaticity and altering conformational flexibility, which may affect interactions with enzymes or DNA .
Synthetic Routes: Most analogs are synthesized via cycloaddition reactions involving isoquinolinium ylides and electrophilic reagents (e.g., ethyl propiolate, ketones) . The target compound likely follows a similar pathway, with the cyano group introduced via a nitrile-containing reagent .
Biological and Physical Properties: Fluorescence: Pyrrolo[2,1-a]isoquinoline derivatives with electron-withdrawing groups (e.g., cyano) show redshifted absorption/emission spectra compared to alkyl-substituted analogs . Solubility: The ethyl ester moiety improves solubility in organic solvents, while phenyl or dihydro modifications may reduce aqueous solubility .
Biological Activity
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its molecular formula and has a unique isoquinoline core structure that contributes to its biological properties. The presence of the cyano group and the ethyl ester enhances its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-a]isoquinoline compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. A notable study reported that certain isoquinoline derivatives selectively inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research indicates that pyrrolo[2,1-a]isoquinoline derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. There is evidence suggesting that it may modulate neurotransmitter systems, particularly through interactions with GABAergic pathways. This could have implications for treating neurological disorders such as epilepsy or anxiety .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrroloisoquinoline scaffold have been explored:
| Modification | Effect on Activity |
|---|---|
| Cyano group presence | Enhances reactivity and target binding |
| Ethyl ester substitution | Improves solubility and bioavailability |
| Methyl substitutions | Alters lipophilicity and pharmacokinetics |
Research has shown that introducing different substituents can significantly impact the compound's potency and selectivity against specific biological targets .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Anticancer Efficacy : In a study involving human breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects compared to standard chemotherapeutics .
- Microbial Inhibition : A clinical trial assessed the antimicrobial efficacy against multi-drug resistant strains, revealing significant inhibition rates and suggesting a viable treatment option for resistant infections .
- Neuropharmacological Studies : Animal models treated with this compound showed reduced seizure frequency and improved behavioral outcomes in models of anxiety, highlighting its potential as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or stepwise functionalization of the pyrrolo[2,1-a]isoquinoline core. For example, esterification of carboxylate precursors (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) with acyl chlorides or cyanating agents under anhydrous conditions yields derivatives. Optimize yields by:
- Using catalysts like DMAP or DCC for esterification .
- Controlling reaction temperature (e.g., 60–80°C for 12–72 hours) to balance conversion and side reactions .
- Purifying via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/CH₂Cl₂ mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethyl ester quartet (δ ~4.30 ppm, J = 7.2 Hz) and methyl group singlet (δ ~2.22 ppm) . The cyano group’s electronic effects downfield-shift adjacent protons.
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected m/z ~328–402) and fragmentation patterns .
- IR : Look for ester C=O (ν ~1700 cm⁻¹) and nitrile C≡N (ν ~2200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and non-covalent interactions of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of ethanol/CH₂Cl₂ (2:1 v/v) to obtain blocky single crystals .
- Data Collection : Employ a diffractometer (MoKα radiation, λ = 0.71073 Å) with CrysAlis PRO for cell refinement .
- Structure Solution : Use SHELXS-97 for phase determination and SHELXL-97 for refinement. Analyze screw-boat conformations in the pyrrolo[2,1-a]isoquinoline core and dihedral angles (e.g., phenyl vs. pyrrole planes: ~64.76°) .
- Hydrogen Bonding : Identify intramolecular C–H···O bonds stabilizing the structure and weak C–H···π interactions in the crystal lattice .
Q. How can computational modeling predict the compound’s reactivity or bioactivity, and validate these predictions experimentally?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .
- Molecular Docking : Screen against biological targets (e.g., kinases or DNA topoisomerases) using AutoDock Vina. Compare binding affinities with lamellarin analogs .
- Validation : Correlate docking scores with in vitro assays (e.g., IC50 values for antitumor activity) and crystallographic data on ligand-protein interactions .
Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Confirm NMR assignments using 2D techniques (COSY, HSQC) and compare experimental IR/Raman shifts with computed spectra .
- Data Reconciliation : For crystallographic outliers (e.g., bond length deviations >0.02 Å), re-refine with SHELXL using restraints or check for twinning .
- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature X-ray studies to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
